Nickel(II) stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) stearate is a metal-organic compound, a salt of nickel and stearic acid with the chemical formula C₃₆H₇₀NiO₄ . It is classified as a metallic soap, which means it is a metal derivative of a fatty acid . This compound appears as a green powder and is insoluble in water . This compound is primarily used as a lubricant and in various industrial applications .
Mechanism of Action
Target of Action
Nickel(II) stearate is a metal-organic compound, a salt of nickel and stearic acid with the chemical formula C36H70NiO4 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid
Mode of Action
It has been suggested that this compound may play a dual role in the oxidation of ethylbenzene, acting both as a catalyst and an inhibitor .
Biochemical Pathways
Nickel plays a central role in biology as a cofactor in a wide variety of enzymes .
Pharmacokinetics
It is known that the compound is insoluble in water, methanol, ethanol, or ether, soluble in carbon tetrachloride and pyridine, and slightly soluble in acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
It is known that the compound is harmful if swallowed and may cause skin sensitization .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more readily absorbed in environments where carbon tetrachloride and pyridine are present . Additionally, its stability may be affected by factors such as temperature and pH.
Biochemical Analysis
. . .
Biochemical Properties
For instance, nickel has distinct coordination environments in some proteins
Cellular Effects
Given its insolubility in water and many organic solvents , it may have limited bioavailability and thus minimal impact on cellular processes
Transport and Distribution
Given its insolubility in many solvents , it may have limited bioavailability and distribution. Future studies should investigate any potential interactions with transporters or binding proteins, and any effects on its localization or accumulation.
Preparation Methods
Nickel(II) stearate can be synthesized through an exchange reaction between sodium stearate and nickel dichloride . The reaction conditions typically involve mixing the reactants in a suitable solvent, such as carbon tetrachloride or pyridine, where the nickel dichloride reacts with sodium stearate to form this compound and sodium chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Nickel(II) stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under specific conditions.
Substitution: this compound can participate in substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include hydrogen gas for reduction and oxygen or other oxidizing agents for oxidation . The major products formed from these reactions are nickel oxide, metallic nickel, and substituted nickel compounds.
Scientific Research Applications
Nickel(II) stearate has a wide range of scientific research applications:
Comparison with Similar Compounds
Nickel(II) stearate can be compared with other similar compounds, such as:
Nickel(II) acetate: Another nickel salt used in similar applications but with different solubility and reactivity properties.
Nickel(II) chloride: Commonly used in laboratory and industrial processes, but it is more soluble in water compared to this compound.
Nickel(II) sulfate: Widely used in electroplating and as a precursor for other nickel compounds.
This compound is unique due to its specific fatty acid derivative structure, which imparts distinct properties such as insolubility in water and its effectiveness as a lubricant .
Properties
CAS No. |
2223-95-2 |
---|---|
Molecular Formula |
C18H36NiO2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
nickel;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
YCUOAOZGZAIFKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |
Key on ui other cas no. |
2223-95-2 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nickel(II) stearate interact with butadiene to initiate polymerization?
A1: While the exact mechanism is not fully detailed in the provided papers, this compound, in conjunction with diethyl aluminum chloride (Et2AlCl), forms an active catalytic species. This complex interacts with butadiene, likely through coordination with the nickel atom. This coordination facilitates the insertion of butadiene monomers into the growing polymer chain. The presence of water plays a crucial role in enhancing catalytic activity, potentially by facilitating the formation of the active catalytic species [].
Q2: How do reaction conditions, specifically water concentration, impact the polymerization process?
A2: Water exhibits a complex influence on the polymerization kinetics. While essential for catalytic activity, its concentration significantly impacts both the rate of polymerization and the properties of the resulting polybutadiene [, ].
- Microstructure (cis-1,4 content): The cis-1,4 content of the polybutadiene, a crucial determinant of its physical properties, is also influenced by the extent of polymerization, suggesting an evolving catalyst behavior throughout the reaction [].
Q3: What are the limitations of using this compound as a catalyst in butadiene polymerization based on the provided research?
A3: The studies highlight a few potential limitations:
- Sensitivity to Water: The strong dependence of polymerization kinetics on water concentration necessitates stringent control over moisture levels, adding complexity to the reaction process [].
- Chain Transfer Reactions: The predominance of chain transfer to monomer as a termination mechanism can limit the achievable molecular weight of the polybutadiene, particularly at high conversions [].
- Limited Mechanistic Insights: While the research provides valuable kinetic data, further investigation is needed to elucidate the precise mechanism of action of the this compound/Et2AlCl catalyst system [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.